molecular formula C23H18N4O3S2 B4604545 N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Cat. No.: B4604545
M. Wt: 462.5 g/mol
InChI Key: XXGNSVZSUBLGHF-UHFFFAOYSA-N
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Description

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a naphthamide group, and an acetylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-1,3,4-thiadiazol-2-amine
  • N-(5-((2-((4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Uniqueness

N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S2/c1-14(28)15-9-11-17(12-10-15)24-20(29)13-31-23-27-26-22(32-23)25-21(30)19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13H2,1H3,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGNSVZSUBLGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
Reactant of Route 2
Reactant of Route 2
N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
Reactant of Route 3
Reactant of Route 3
N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
Reactant of Route 4
Reactant of Route 4
N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

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